molecular formula C28H24O6 B11155313 methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11155313
M. Wt: 456.5 g/mol
InChI Key: ZXLNIHZDXFQFEK-UHFFFAOYSA-N
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Description

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound with a unique structure that combines a biphenyl group, a chromenone core, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps, starting with the preparation of the biphenyl and chromenone intermediates. One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

The chromenone core can be synthesized through a series of condensation reactions involving appropriate starting materials such as salicylaldehyde derivatives and acetophenones. The final step involves esterification to introduce the acetate group, typically using reagents like methyl iodide and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The biphenyl and chromenone moieties are known to interact with various enzymes and receptors, potentially inhibiting or activating them. This compound may exert its effects through the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its combination of a biphenyl group with a chromenone core and an ester functional group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24O6

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate

InChI

InChI=1S/C28H24O6/c1-17-22-13-14-25(18(2)27(22)34-28(31)23(17)15-26(30)32-3)33-16-24(29)21-11-9-20(10-12-21)19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3

InChI Key

ZXLNIHZDXFQFEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC

Origin of Product

United States

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